5-(2-Chloroethyl)-2-methoxypyridine
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Overview
Description
5-(2-Chloroethyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloroethyl group and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures. The product is continuously removed and purified using distillation techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.
Oxidation: Products include hydroxymethyl, formyl, or carboxyl derivatives.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
5-(2-Chloroethyl)-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings with specific chemical resistance.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)-2-methoxypyridine involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group forms covalent bonds with nucleophilic centers such as the nitrogen atoms in DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This alkylation mechanism is responsible for its cytotoxic effects, making it useful in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)sulfide:
Nitrogen Mustards: Compounds like bis(2-chloroethyl)methylamine are used in chemotherapy due to their DNA-alkylating ability.
Chlorambucil: A chemotherapeutic agent that alkylates DNA and inhibits cancer cell proliferation.
Uniqueness
5-(2-Chloroethyl)-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its methoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
5-(2-chloroethyl)-2-methoxypyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
GESBLNLSEHUJTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CCCl |
Origin of Product |
United States |
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